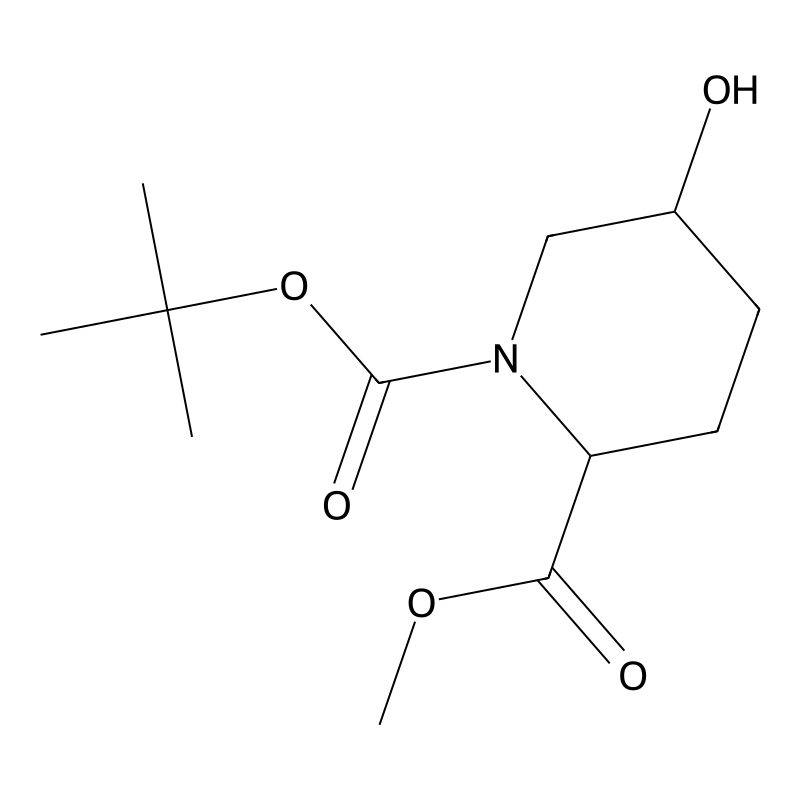

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 259.3 g/mol. It is characterized by its piperidine structure, which includes two carboxylate groups and a hydroxyl group. This compound is notable for its specific stereochemistry, existing in different enantiomeric forms, such as (2R,5R) and (2S,5S) configurations. The compound is used primarily in biochemical research and has potential applications in medicinal chemistry due to its unique structural properties .

Organic synthesis

The molecule contains a piperidine ring, a common scaffold in many biologically active molecules. Research might focus on using 1-(tert-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate as a starting material for the synthesis of more complex piperidine-based compounds with potential medicinal properties [].

Medicinal chemistry

The presence of the hydroxyl and carboxylate functional groups suggests the molecule might have interesting biological properties. Research could involve investigating its potential as a lead compound for drug discovery or as a tool for studying biological processes [].

Asymmetric synthesis

The molecule can potentially exist in stereoisomeric forms with different spatial arrangements of atoms. Research could explore the development of methods for the asymmetric synthesis of specific stereoisomers, which might be crucial for their biological activity [].

- Esterification: The hydroxyl group can react with acids to form esters.

- Nucleophilic substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions.

- Decarboxylation: Under certain conditions, the carboxylate groups may be removed as carbon dioxide.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .

Research indicates that 1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate exhibits biological activity that may include:

- Pharmacological effects: It may act as an inhibitor or modulator in various biological pathways, potentially affecting neurological functions due to its piperidine structure.

- Antioxidant properties: Some studies suggest that compounds with similar structures can exhibit antioxidant activity, which may be relevant for therapeutic applications against oxidative stress-related diseases .

The synthesis of 1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. Common methods include:

- Starting from piperidine derivatives: The synthesis begins with commercially available piperidine compounds, which are then functionalized through alkylation and esterification reactions.

- Use of protecting groups: To selectively modify specific functional groups during synthesis, protecting groups may be employed to prevent unwanted reactions.

- Purification techniques: After synthesis, purification methods such as recrystallization or chromatography are used to isolate the desired compound from by-products .

The applications of 1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate are diverse and include:

- Pharmaceutical development: Its unique structure makes it a candidate for developing new drugs targeting various diseases.

- Biochemical research: Used as a biochemical reagent in laboratories for studying enzyme activities or cellular processes.

- Potential therapeutic uses: It may have implications in treating conditions related to oxidative stress or neurodegenerative diseases due to its proposed biological activities .

Interaction studies involving 1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate focus on its binding affinity with biological targets. Key areas of study include:

- Enzyme inhibition: Investigating how this compound interacts with specific enzymes that play roles in metabolic pathways.

- Receptor binding studies: Analyzing its potential effects on neurotransmitter receptors or other cellular receptors relevant to pharmacology.

- Toxicological assessments: Evaluating any potential adverse effects when interacting with biological systems .

Several compounds share structural similarities with 1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Piperidine-1,2-dicarboxylic acid | Piperidine | Lacks tert-butyl and hydroxymethyl groups; simpler structure |

| N-Methylpiperidine | N-Methylpiperidine | Methyl substitution on nitrogen; no carboxylic acid functionality |

| Hydroxypiperidines | Hydroxypiperidines | Varying positions of hydroxyl groups; different biological activities |

This table illustrates that while these compounds share a piperidine core structure, the presence of the tert-butyl group and dual carboxylic functionalities in 1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate contributes to its distinct chemical properties and potential biological activities .